N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Overview
Description
N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3311~3,7~]decane-1-carboxamide is a complex organic compound with a unique structure that combines a tricyclic decane core with a methoxy-substituted phenyl group and a morpholinylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic decane core: This can be achieved through a series of cyclization reactions.
Introduction of the methoxy-substituted phenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the morpholinylacetyl moiety: This is usually done through amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-1-adamantanecarboxamide: A structurally similar compound with a different core structure.
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide is unique due to its combination of a tricyclic decane core with a methoxy-substituted phenyl group and a morpholinylacetyl moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-30-21-11-19(2-3-20(21)26-22(28)15-27-4-6-31-7-5-27)25-23(29)24-12-16-8-17(13-24)10-18(9-16)14-24/h2-3,11,16-18H,4-10,12-15H2,1H3,(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHGYCKYMYGDPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)NC(=O)CN5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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